N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C17H11Cl2N3O4 and its molecular weight is 392.19. The purity is usually 95%.
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Biological Activity
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a 1,3,4-oxadiazole ring with a dihydrobenzo[d][1,4]dioxine moiety. The dichlorophenyl substitution enhances its lipophilicity and may influence its biological interactions. The molecular formula is C15H11Cl2N3O3, with a molecular weight of approximately 358.17 g/mol.
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit diverse biological activities primarily through the following mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
- Protein Kinase Interaction : Studies suggest that the compound could interact with protein kinases, modulating key signaling pathways critical for cellular functions .
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives:
- A study demonstrated that similar compounds exhibited significant cytotoxic effects against liver carcinoma cell lines (HUH7) with IC50 values ranging from 10.1 µM to 18.78 µM .
- Mechanistic studies have shown that these compounds can inhibit telomerase activity and other enzymes crucial for DNA synthesis .
Antimicrobial Properties
The oxadiazole core is also recognized for its antimicrobial properties. Research indicates that derivatives can show moderate to severe antimicrobial activity against various pathogens .
Case Studies and Research Findings
Study | Compound Tested | Biological Activity | IC50 Value |
---|---|---|---|
Ahsan et al. (2020) | 1,3,4-Oxadiazole Derivatives | Anticancer (HUH7) | 10.1 µM |
Du et al. (2013) | Various Oxadiazole Derivatives | Enzyme Inhibition (TS) | 0.47–1.4 µM |
Savariz et al. (2020) | Disubstituted Oxadiazoles | Anticancer & Antimicrobial | Variable |
Toxicity and Safety Profile
Preliminary in silico studies have suggested favorable safety profiles for oxadiazole derivatives; however, comprehensive toxicity studies are essential for further validation .
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O4/c18-9-5-6-11(19)10(7-9)16-21-22-17(26-16)20-15(23)14-8-24-12-3-1-2-4-13(12)25-14/h1-7,14H,8H2,(H,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJOQGVPQLYULP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.